molecular formula C12H15NO5S B2932419 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid CAS No. 1016503-99-3

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2932419
CAS No.: 1016503-99-3
M. Wt: 285.31
InChI Key: NTDJOCUDLXCASE-UHFFFAOYSA-N
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Description

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a sulfonyl group linked to a 4-hydroxypiperidine moiety. It is primarily investigated for therapeutic applications, such as antiviral activity (e.g., hepatitis B capsid modulation, as seen in ) and enzyme inhibition. Its synthesis typically involves chlorosulfonylation of benzoic acid derivatives followed by nucleophilic substitution with 4-hydroxypiperidine .

Properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-10-5-7-13(8-6-10)19(17,18)11-3-1-9(2-4-11)12(15)16/h1-4,10,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDJOCUDLXCASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016503-99-3
Record name 4-[(4-hydroxypiperidin-1-yl)sulfonyl]benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the product’s quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogues of Sulfonyl Benzoic Acid Derivatives
Compound Name Substituents on Benzoic Acid Sulfonyl-Linked Group Key Structural Differences
4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid None (parent structure) 4-Hydroxypiperidine Reference compound
3-Bromo-4-fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)benzoic acid Bromo, fluoro at positions 3,4,5 4-Hydroxypiperidine Halogen substitutions enhance steric/electronic effects
4-[(4-Bromophenyl)sulfonyl]benzoic acid None 4-Bromophenyl Aryl sulfonyl group increases lipophilicity
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid None 2-Methylpiperidine Methyl substitution reduces polarity
4-(Piperidine-1-sulfonyl)-benzoic acid (PSBA) None Piperidine Lack of hydroxyl group decreases hydrogen-bonding capacity
4-[(4-Chlorophenyl)sulfonyl]benzoic acid None 4-Chlorophenyl Chlorine enhances electronic withdrawal

Key Observations :

  • Piperidine Modifications : Hydroxyl groups (as in the target compound) enhance hydrophilicity, while methyl groups () increase lipophilicity (logP: 0.63 for PSBA vs. 0.58 for 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid) .
  • Aryl vs. Aliphatic Sulfonyl Groups : Aryl-sulfonyl derivatives (e.g., 4-bromophenyl) exhibit higher logP values compared to aliphatic piperidine-linked analogues, impacting membrane permeability .

Key Observations :

  • Chlorosulfonylation () is a versatile method for introducing sulfonyl groups but requires careful control to avoid over-halogenation.
  • Thionyl chloride-mediated acyl chloride formation () is efficient for activating carboxylic acids for subsequent sulfonamide coupling.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) logP 13C-NMR (CO δ, ppm) Solubility (Water)
This compound ~313.35 (calculated) ~0.5* ~169.5 (estimated) Moderate
4-[(4-Bromophenyl)sulfonyl]benzoic acid 355.20 2.1 169.54 (observed) Low
PSBA 268.30 0.63 N/A High
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid 282.40 0.58 N/A Moderate

Notes:

  • The hydroxyl group in the target compound reduces logP compared to non-polar analogues (e.g., 4-bromophenyl derivative with logP 2.1) .
  • 13C-NMR carbonyl shifts (~169–170 ppm) are consistent across sulfonyl benzoic acids, indicating minimal electronic disruption from sulfonamide linkages .

Biological Activity

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO5S
  • SMILES : C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
  • InChI : InChI=1S/C12H15NO5S/c13-7-3-1-2-4-8(7)12(15)16(17,18)11-5-9(14)10(19)6-11/h1-6,11,13H,7H2,(H,14,19)

The compound exhibits its biological activity primarily through its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzyme function. This modulation can lead to various biological effects depending on the target involved .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies show that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

2. Analgesic Properties

Research indicates that this compound may possess analgesic effects. It has been shown to reduce pain responses in animal models, suggesting potential use in pain management therapies.

3. Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. For example, it has demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicReduction in pain responses in animal models
AntimicrobialInhibition of Gram-positive bacteria

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model. The results indicated a potential pathway involving NF-kB inhibition.

Case Study 2: Analgesic Efficacy

In a controlled experiment assessing analgesic efficacy, the compound was administered to rats subjected to formalin-induced pain. Results showed a marked decrease in pain behavior compared to control groups, supporting its potential as an analgesic agent.

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